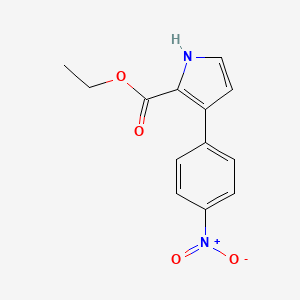
O-(1-Naphthyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(1-Naphthyl)hydroxylamine: is an organic compound with the molecular formula C10H9NO It is a derivative of hydroxylamine where the hydroxyl group is substituted with a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxime Hydrolysis Method: One common method for preparing O-(1-Naphthyl)hydroxylamine involves the hydrolysis of oximes. The reaction conditions include a current density of 4.69 × 10−2 A cm−2, oxime concentration of 1.00 mol L−1, and a reaction time of 600 minutes, yielding hydroxylamine sulfate with a 67.59% yield.
Alkali Metal Salt Method: Another method involves reacting an alkali metal salt of hydroxylaminedisulfonic acid with a halide such as an alkylating agent to form an alkali metal salt of an O-substituted hydroxylaminedisulfonic acid, followed by hydrolysis.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(1-Naphthyl)hydroxylamine can undergo oxidation reactions, often resulting in the formation of naphthoquinone derivatives.
Reduction: This compound can be reduced to form naphthylamine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the nucleophilic attack.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthylamine derivatives.
Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: O-(1-Naphthyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive hydroxylamine group.
Medicine:
Pharmaceutical Research: This compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry:
Material Science: this compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of O-(1-Naphthyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biochemical studies or nucleophilic attack in synthetic chemistry.
Comparison with Similar Compounds
2-Naphthylhydroxylamine: Similar in structure but with the hydroxylamine group attached to the second position of the naphthalene ring.
Hydroxylamine-O-sulfonic acid: A derivative where the hydroxylamine group is protected by a sulfonic acid group.
2,4-Dinitrophenylhydroxylamine: Contains nitro groups that enhance its electrophilic properties.
Uniqueness: O-(1-Naphthyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties compared to its analogs. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
O-naphthalen-1-ylhydroxylamine |
InChI |
InChI=1S/C10H9NO/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2 |
InChI Key |
MWFMCZWMLLCBJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate](/img/structure/B13706072.png)

![Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate](/img/structure/B13706084.png)
![3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid](/img/structure/B13706085.png)


![1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde](/img/structure/B13706102.png)
![Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13706111.png)



![3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13706125.png)


